ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring, a bromobenzoyl group, and an ethoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole ring The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the bromine atom with other groups.
Scientific Research Applications
ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:
2-(2-bromobenzoyl)amino-1,3-benzothiazole: Similar structure but lacks the ethoxy-oxoethyl group.
Ethyl 2-(2-chlorobenzoyl)imino-3-(2-ethoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-(2-bromobenzoyl)imino-1,3-benzothiazole-6-carboxylate: Similar structure but lacks the ethoxy-oxoethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-(2-bromobenzoyl)imino-3-(2-ethoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O5S/c1-3-28-18(25)12-24-16-10-9-13(20(27)29-4-2)11-17(16)30-21(24)23-19(26)14-7-5-6-8-15(14)22/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIUTVLYVVGMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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